4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol
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Overview
Description
4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Friedländer quinoline synthesis.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving suitable precursors.
Methoxylation and Methylation: Introduction of the methoxy and methyl groups can be done using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions can be used to modify the quinoline or phenyl rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent, subject to pharmacological studies.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, while the piperidine ring could interact with various proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol
- 4-(4-Fluorophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol may confer unique electronic and steric properties, potentially leading to different biological activities compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(6-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-15-13-21(24-20-8-7-18(27-2)14-19(15)20)25-11-9-22(26,10-12-25)16-3-5-17(23)6-4-16/h3-8,13-14,26H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVFTFQZONBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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